Acid Red 97

Description

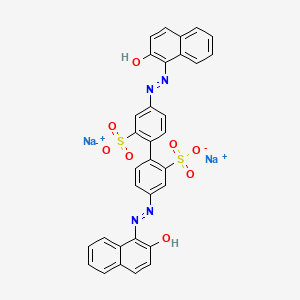

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

disodium;5-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-[4-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-sulfonatophenyl]benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H22N4O8S2.2Na/c37-27-15-9-19-5-1-3-7-23(19)31(27)35-33-21-11-13-25(29(17-21)45(39,40)41)26-14-12-22(18-30(26)46(42,43)44)34-36-32-24-8-4-2-6-20(24)10-16-28(32)38;;/h1-18,37-38H,(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCEBMROGCIEFRX-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC(=C(C=C3)C4=C(C=C(C=C4)N=NC5=C(C=CC6=CC=CC=C65)O)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H20N4Na2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1024419 | |

| Record name | C.I. Acid Red 97 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

698.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

C.i. acid red 97 is a red to dark red powder. Copper and iron dull color; iron to a greater extent. (NTP, 1992) | |

| Record name | C.I. ACID RED 97 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19719 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

1 to 10 mg/mL at 68 °F (NTP, 1992) | |

| Record name | C.I. ACID RED 97 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19719 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

10169-02-5 | |

| Record name | C.I. ACID RED 97 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19719 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | C.I. 22890 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010169025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1,1'-Biphenyl]-2,2'-disulfonic acid, 4,4'-bis[2-(2-hydroxy-1-naphthalenyl)diazenyl]-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Acid Red 97 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 4,4'-bis(2-hydroxynaphthalen-1-ylazo)biphenyl-2,6'-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.387 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACID RED 97 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8UJ772G61O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

greater than 572 °F (NTP, 1992) | |

| Record name | C.I. ACID RED 97 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19719 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Acid Red 97

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the chemical properties of Acid Red 97 (C.I. 22890), a synthetic double azo dye. It details the compound's chemical identity, physicochemical characteristics, solubility, spectroscopic data, and reactivity profile. Standardized experimental protocols for determining these properties are described, and key data are presented in tabular format for clarity. The guide also includes visualizations of the chemical structure and relevant experimental workflows, alongside essential safety and handling information, to support its application in research and development.

Chemical Identity and Structure

This compound is a synthetic dye belonging to the double azo class.[1] Its chemical structure features two azo groups (-N=N-) which act as the primary chromophore responsible for its color.[2] The presence of sulfonic acid groups enhances its solubility in aqueous solutions.[2][3] It is registered under CAS number 10169-02-5.[1][4]

The systematic name for this compound is disodium (B8443419) 4,4′-bis[(2-hydroxy-1-naphthalenyl)azo]biphenyl-2,2′-disulfonate.[2][5]

Caption: Chemical Structure of this compound (C.I. 22890).

Physicochemical Properties

This compound presents as a red to dark red powder.[6][7] It is an organic azo dye with a complex aromatic structure.[6] Key physicochemical data are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | disodium 4,4'-bis[(2-hydroxy-1-naphthalenyl)azo]biphenyl-2,2'-disulfonate | [2][5] |

| Synonyms | C.I. This compound, C.I. 22890, Acid Red G, Weak Acid Scarlet R | [1][4] |

| CAS Number | 10169-02-5 | [1][4] |

| Molecular Formula | C₃₂H₂₀N₄Na₂O₈S₂ | [1][3][4] |

| Molecular Weight | 698.63 g/mol | [1][4][5] |

| Appearance | Red to dark red powder | [6][7] |

| Melting Point | > 572 °F (> 300 °C) | [7][8] |

| Density | 1.579 g/cm³ (at 20 °C) | [9] |

| LogP | -1.119 (at 20 °C) | [9] |

Solubility Characteristics

The sulfonic acid groups in the molecule impart moderate water solubility.[3] The dye is also soluble in several organic solvents.

| Solvent | Solubility | Appearance of Solution | Reference |

| Water | 8.85 g/L (at 20 °C); Moderately soluble | Orange-red | [1][6][9] |

| Ethanol | Soluble | Orange | [1][6][10] |

| Acetone | Soluble | Not specified | [1][6][10] |

| Ethylene Glycol Ethyl Ether | Soluble | Not specified | [6][9][10] |

Spectroscopic Properties

The color of this compound arises from electronic transitions within its extensive system of conjugated double bonds, including the azo linkages and aromatic rings. UV-Visible spectroscopy is the primary method for its characterization and quantification. The UV-Vis spectrum of similar red azo dyes shows strong absorption peaks in the ultraviolet (250-350 nm) and visible (450-550 nm) regions, corresponding to π-π* and n-π* electron transitions of the benzene (B151609) rings and azo bonds.[11]

A standardized protocol for analyzing the UV-Vis spectrum of this compound involves the following steps:

-

Preparation of Stock Solution: Accurately weigh a small amount of this compound powder and dissolve it in a precise volume of a suitable solvent (e.g., deionized water) to create a stock solution of known concentration.

-

Preparation of Dilutions: Prepare a series of dilutions from the stock solution to create standards of varying, known concentrations that fall within the linear range of the spectrophotometer.

-

Spectrophotometer Setup: Calibrate a dual-beam UV-Vis spectrophotometer using a cuvette filled with the pure solvent as a blank reference.

-

Spectral Scan: Record the absorbance of each standard solution across a specified wavelength range (e.g., 200-800 nm) to identify the wavelength of maximum absorbance (λmax).

-

Calibration Curve: Plot a graph of absorbance at λmax versus concentration for the standard solutions. This calibration curve can be used to determine the concentration of unknown samples. A published study shows the UV-Vis spectrum for this compound.[12]

Caption: General workflow for UV-Visible spectroscopic analysis.

Reactivity and Chemical Behavior

Aqueous solutions of this compound are acidic and can neutralize bases in weakly exothermic reactions.[6][8][9]

-

With Strong Acid: Adding concentrated hydrochloric acid to an aqueous solution produces a reddish-brown precipitate.[6][9][10]

-

With Strong Base: Adding concentrated sodium hydroxide (B78521) solution results in a reddish orange-brown solution.[6][9][10]

-

With Concentrated Sulfuric Acid: The dye dissolves to form a reddish-purple solution, which turns to a dark peach or deep pink upon dilution.[1][6][10]

-

With Concentrated Nitric Acid: The dye forms a dark bluish-red solution that subsequently changes to orange.[1][6][10]

This compound is stable under normal temperatures and pressures.[13] However, it is incompatible with strong oxidizing and reducing agents.[13][14] When heated to decomposition, it emits toxic fumes, including nitrogen oxides.[3][8][9]

As an azo compound, this compound can be explosive when its powder form is suspended in air at specific concentrations.[6][8][9] Mixing with various substances can lead to the formation of toxic or flammable gases.[6][9] Explosive combinations can occur with strong oxidizing agents, metal salts, peroxides, and sulfides.[8][9]

Safety and Handling

-

Health Hazards: Harmful if swallowed.[13] It may cause irritation to the skin, eyes, and respiratory tract.[13][15]

-

Fire Hazards: While flash point data are not available, the compound is considered probably combustible.[6][8]

Proper management of spills is critical to ensure laboratory safety.

-

Evacuation and Ventilation: Evacuate non-essential personnel from the area. Ensure the area is well-ventilated. Avoid generating dust.[16]

-

Personal Protective Equipment (PPE): Don appropriate PPE, including chemical safety goggles, protective gloves, and a respirator.[13][16]

-

Containment and Cleanup: For small spills, dampen the solid material with water.[8] Carefully sweep or vacuum the dampened material into a suitable, labeled container for disposal.[8][13] Use absorbent paper dampened with water to clean up any remaining residue.[8]

-

Decontamination: Wash all contaminated surfaces with a soap and water solution.[8] Seal all contaminated materials (e.g., clothing, absorbent paper) in a vapor-tight plastic bag for disposal.[8]

-

Disposal: Dispose of the waste in accordance with local, state, and federal regulations.[14]

Caption: Flowchart for handling a solid spill of this compound.

-

Handling: Handle in a well-ventilated area.[16] Minimize dust generation and accumulation.[13] Avoid contact with eyes, skin, and clothing.[13] Wash hands thoroughly after handling.[13]

-

Storage: Store in a cool, dry, well-ventilated place away from direct sunlight and heat.[17] Keep containers tightly closed.[16][17] Store separately from incompatible materials like strong oxidizing agents.[16]

Conclusion

This compound is a versatile diazo dye with well-defined chemical and physical properties. Its solubility in water and various organic solvents, combined with its distinct spectroscopic signature, makes it suitable for applications in dyeing industries, including leather and textiles, and as a component in the preparation of fluorescent nanoparticles for imaging.[4][6][17] A thorough understanding of its reactivity, particularly with strong acids, bases, and oxidizing agents, is crucial for its safe handling and application. The provided data and protocols offer a foundational guide for professionals utilizing this compound in scientific research and development.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. CAS 10169-02-5: C.I. This compound | CymitQuimica [cymitquimica.com]

- 3. Buy this compound | 10169-02-5 [smolecule.com]

- 4. This compound|CAS NO.10169-02-5 [chinainterdyes.com]

- 5. scbt.com [scbt.com]

- 6. This compound (C.I. 22890) | 10169-02-5 [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. C.I. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. This compound (C.I. 22890) CAS#: 10169-02-5 [m.chemicalbook.com]

- 10. chembk.com [chembk.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. cncolorchem.com [cncolorchem.com]

- 14. This compound (c.i. 22890) | CAS#:10169-02-5 | Chemsrc [chemsrc.com]

- 15. aksci.com [aksci.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. krishnadyes.net [krishnadyes.net]

An In-depth Technical Guide to Acid Red 97 for Researchers and Drug Development Professionals

An Introduction to the Azo Dye, Acid Red 97

This compound, a prominent member of the azo dye class, is a synthetic chemical compound recognized by its vibrant red hue. Its structure is characterized by the presence of two azo groups (-N=N-), which are the primary chromophores responsible for its color. The molecule also incorporates sulfonic acid groups, which enhance its solubility in aqueous solutions. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis, and its applications in research, with a particular focus on its use in toxicology studies.

Chemical Structure and Formula

This compound is chemically designated as disodium (B8443419) 5-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-[4-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-sulfonatophenyl]benzenesulfonate. It is a disodium salt of a sulfonic acid.

The canonical SMILES representation of this compound is: C1=CC=C2C(=C1)C=C(C(=O)C2=O)N=NC3=C(C=C(C=C3)C4=C(C=CC(=C4)N=NC5=C(C=CC6=CC=CC=C65)O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Molecular Formula: C₃₂H₂₀N₄Na₂O₈S₂[1][2][3]

Physicochemical and Quantitative Data

A summary of the key quantitative properties of this compound is presented in the table below, providing a quick reference for researchers.

| Property | Value | Reference(s) |

| CAS Number | 10169-02-5 | [4] |

| Molecular Weight | 698.63 g/mol | [3] |

| Appearance | Red to dark red powder | [5] |

| Water Solubility | 1 to 10 mg/mL at 20°C | [4] |

| Melting Point | > 300 °C | [4] |

| logP | -1.119 at 20℃ | [6] |

Experimental Protocols

Laboratory-Scale Synthesis of this compound

The synthesis of this compound involves a two-step process: the diazotization of an aromatic amine followed by an azo coupling reaction. The manufacturing method involves the double nitriding of 2,2′-Disulfo-4,4′-diaminobibenzene and its subsequent coupling with Naphthalen-2-ol. A generalized laboratory protocol based on the synthesis of similar azo dyes is as follows:

Materials:

-

2,2′-Biphenyldisulfonic acid, 4,4′-diamino-

-

Sodium nitrite (B80452) (NaNO₂)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Ice

-

Distilled water

Procedure:

-

Diazotization:

-

Dissolve a specific molar equivalent of 4,4'-diamino-2,2'-biphenyldisulfonic acid in an aqueous solution of hydrochloric acid.

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite with constant stirring, maintaining the temperature between 0-5°C. The reaction mixture should be stirred for an additional 30 minutes to ensure complete diazotization.

-

-

Azo Coupling:

-

In a separate beaker, dissolve two molar equivalents of 2-naphthol in an aqueous solution of sodium hydroxide.

-

Cool this solution to 0-5°C in an ice bath.

-

Slowly add the cold diazonium salt solution to the 2-naphthol solution with vigorous stirring. A colored precipitate of this compound will form.

-

Continue stirring the reaction mixture in the ice bath for another 30-60 minutes to complete the coupling reaction.

-

-

Isolation and Purification:

-

The precipitated dye is collected by vacuum filtration.

-

The crude product is washed with a small amount of cold water to remove any unreacted salts.

-

The purified dye is then dried in an oven at a controlled temperature.

-

Toxicology Experimental Workflow: Frog Embryo Teratogenesis Assay

A study on the toxicity of this compound in the Western Clawed Frog (Silurana tropicalis) provides a detailed experimental workflow. The study aimed to determine the toxicity and endocrine-disrupting properties of the dye.

Experimental Setup:

-

Test Organism: Silurana tropicalis embryos.

-

Exposure: Sediment exposures were performed due to the prediction that this compound would sorb to sediment.

-

Concentrations: A geometric range of concentrations was used: 0, 1, 10, 100, and 1,000 ppm.

Procedure:

-

Sediment Preparation: Prepare sediment samples with the specified concentrations of this compound.

-

Exposure: Place the frog embryos in the prepared sediment containers.

-

Observation: Monitor the embryos for lethality and malformations over a defined period.

-

Gene Expression Analysis:

-

At the larval stage, perform RNA extraction from the treated larvae.

-

Synthesize cDNA from the extracted RNA.

-

Conduct quantitative real-time PCR (qPCR) to analyze the expression of genes related to oxidative stress (e.g., p53, hsp70) and reproduction (e.g., steroidogenic acute regulatory protein).

-

-

Data Analysis: Statistically analyze the data on mortality, malformations, and gene expression to determine the toxic effects of this compound.

The study found that this compound was not lethal to the embryos at the tested concentrations[1].

Concluding Remarks for the Researcher

This compound is a well-characterized azo dye with established physical and chemical properties. While its primary industrial applications are in the dyeing of textiles and leather, its use in a research context, particularly in toxicology, highlights its relevance to scientific investigation. The provided synthesis and experimental workflows offer a foundational understanding for researchers interested in working with this compound. It is important to note that due to the general concerns about the potential health effects of azo dyes, appropriate safety precautions should always be taken when handling this compound in a laboratory setting. This includes the use of personal protective equipment and adherence to institutional safety guidelines.

References

- 1. 20.210.105.67 [20.210.105.67]

- 2. Toxicity of the azo dyes this compound and Bismarck Brown Y to Western clawed frog (Silurana tropicalis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US10254287B2 - Protein fluorescent nanoparticles and methods of synthesis thereof - Google Patents [patents.google.com]

- 4. cuhk.edu.hk [cuhk.edu.hk]

- 5. The microscale synthesis of azo dyes | Class experiment | RSC Education [edu.rsc.org]

- 6. A simple approach to prepare fluorescent molecularly imprinted nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Manufacturing of Acid Red 97

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acid Red 97, also known as C.I. 22890, is a disazo dye with significant applications in various industries. This technical guide provides a comprehensive overview of its synthesis and manufacturing process, intended for researchers, scientists, and professionals in drug development who may utilize azo dyes in their work. The synthesis is a multi-step process commencing with the preparation of the key intermediate, 4,4'-diamino-2,2'-stilbenedisulfonic acid, followed by a bis-diazotization and a subsequent azo coupling reaction with 2-naphthol (B1666908). This document details the experimental protocols for each critical stage, presents quantitative data in structured tables for clarity, and includes visual diagrams of the reaction pathways and workflows to facilitate a deeper understanding of the manufacturing process.

Introduction

This compound is a water-soluble anionic dye characterized by its vibrant red color. Its molecular structure features two azo groups (–N=N–) connecting a central 4,4'-diamino-2,2'-stilbenedisulfonic acid backbone to two naphthol moieties.[1] The presence of sulfonic acid groups imparts good water solubility, making it suitable for various aqueous dyeing processes.[2] Understanding the synthesis of such dyes is crucial for quality control, process optimization, and the development of new analogs with tailored properties for specific applications, including potential, albeit less common, uses in biomedical research as biological stains or markers.

Overall Synthesis Pathway

The manufacturing of this compound can be conceptually divided into two major stages:

-

Synthesis of the Intermediate: Preparation of 4,4'-diamino-2,2'-stilbenedisulfonic acid (DASDSA).

-

Synthesis of this compound: Bis-diazotization of DASDSA followed by azo coupling with 2-naphthol.

The overall chemical transformation is depicted below:

Caption: Overall synthesis pathway of this compound.

Synthesis of 4,4'-Diamino-2,2'-stilbenedisulfonic acid (DASDSA)

The synthesis of the key intermediate, DASDSA, is a two-step process starting from 4-nitrotoluene-2-sulfonic acid.

Step 1: Oxidative Condensation of 4-Nitrotoluene-2-sulfonic acid

In this step, two molecules of 4-nitrotoluene-2-sulfonic acid are oxidatively coupled to form 4,4'-dinitrostilbene-2,2'-disulfonic acid (DNSDA). This reaction is typically carried out in an alkaline aqueous medium using an oxidizing agent.

Experimental Protocol:

A detailed experimental protocol for this step can be found in the patent literature.[3][4] A general procedure involves dissolving 4-nitrotoluene-2-sulfonic acid in an aqueous alkaline solution, often with the aid of an organic solvent to improve solubility. The oxidation is then carried out by introducing an oxidizing agent, such as oxygen from the air in the presence of a catalyst, or sodium hypochlorite. The reaction mixture is heated to facilitate the condensation. Upon completion, the DNSDA product can be precipitated and collected.

Step 2: Reduction of 4,4'-Dinitrostilbene-2,2'-disulfonic acid

The nitro groups of DNSDA are reduced to amino groups to yield DASDSA. Various reduction methods can be employed, with catalytic hydrogenation being a common industrial practice.

Experimental Protocol:

The reduction of DNSDA to DASDSA can be achieved through catalytic hydrogenation.[5][6] A typical procedure involves suspending DNSDA in water and adjusting the pH to a neutral or slightly acidic range. A hydrogenation catalyst, such as Raney nickel, is added to the mixture. The reaction is then carried out under a hydrogen atmosphere with vigorous stirring until the reduction is complete. The catalyst is subsequently removed by filtration, and the DASDSA can be isolated from the aqueous solution.

Table 1: Summary of Reaction Conditions for DASDSA Synthesis

| Step | Starting Material | Key Reagents | Solvent | Typical Conditions | Product |

| 1. Oxidative Condensation | 4-Nitrotoluene-2-sulfonic acid | Oxidizing agent (e.g., O₂, NaOCl), Base (e.g., NaOH) | Water, organic co-solvents | Elevated temperature | 4,4'-Dinitrostilbene-2,2'-disulfonic acid |

| 2. Reduction | 4,4'-Dinitrostilbene-2,2'-disulfonic acid | Reducing agent (e.g., H₂/Raney Ni, Iron powder) | Water | Neutral or slightly acidic pH, stirring | 4,4'-Diamino-2,2'-stilbenedisulfonic acid |

Synthesis and Manufacturing of this compound

The final stage of the synthesis involves the conversion of DASDSA into this compound through bis-diazotization and azo coupling.

Caption: Experimental workflow for the final synthesis of this compound.

Step 1: Bis-diazotization of 4,4'-Diamino-2,2'-stilbenedisulfonic acid

In this crucial step, both primary amino groups of DASDSA are converted into diazonium salt groups. This reaction is highly sensitive to temperature and must be performed under controlled conditions.

Experimental Protocol:

-

An aqueous solution of 4,4'-diamino-2,2'-stilbenedisulfonic acid (0.01 moles) is prepared by dissolving it in 50 mL of water at 40°C with the addition of sodium carbonate to achieve a neutral solution.[7]

-

Hydrochloric acid (2 mL) and 5 g of ice are added to the solution to cool it down.[7]

-

A 30% solution of sodium nitrite (B80452) (3.3 g, ~0.021 moles) is then added to the cooled mixture. The reaction mass should test positive for nitrous acid using starch-iodide paper, indicating an excess of the diazotizing agent.[7]

-

The mixture is stirred for one hour to ensure the completion of the bis-diazotization reaction.[7]

Step 2: Azo Coupling with 2-Naphthol

The resulting tetrazonium salt is then coupled with two equivalents of 2-naphthol to form the final this compound dye.

Experimental Protocol:

-

A solution of 2-naphthol (2 equivalents) is prepared by dissolving it in an aqueous sodium hydroxide (B78521) solution (e.g., 4g NaOH in 150 mL water) at 80°C.[7]

-

The solution is then cooled to approximately 10°C with the addition of ice.[7]

-

The previously prepared suspension of the tetrazonium salt is added to the cold alkaline solution of 2-naphthol.[7]

-

The reaction mixture is stirred continuously until the tetrazonium salt is consumed, which can be monitored by a spot test with an H-acid solution on filter paper.[7] An excess of the coupling component (2-naphthol) should be maintained throughout the reaction.[7]

-

After the coupling is complete, the this compound dye is isolated.

Purification of this compound

The crude this compound is purified to remove unreacted starting materials and by-products.

Experimental Protocol:

-

The synthesized dye can be precipitated from the reaction mixture by adjusting the pH to 6-6.5 with a 10% HCl solution.[8]

-

The crude dye is collected by filtration and washed with organic solvents such as dimethyl-ketone and methanol (B129727) to remove impurities.[8]

-

For further purification, recrystallization can be performed. A suitable solvent system for recrystallization is a mixture of dioxane and pyridine (B92270) (90:10 v/v).[8] The purified dye is then dried.

Table 2: Quantitative Data for this compound Synthesis

| Reactant | Molar Ratio (to DASDSA) | Typical Yield |

| 4,4'-Diamino-2,2'-stilbenedisulfonic acid | 1 | - |

| Sodium Nitrite | ~2.1 | >90% (for diazotization) |

| 2-Naphthol | 2 | ~80% (overall yield for coupling and purification)[8] |

Conclusion

The synthesis and manufacturing of this compound is a well-established process rooted in the fundamental principles of azo dye chemistry. The successful production of this dye relies on the careful control of reaction parameters, particularly temperature and pH, during the critical bis-diazotization and azo coupling steps. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers and professionals to understand and potentially replicate or adapt this synthesis for their specific needs. Further research could focus on developing more environmentally friendly synthesis routes and exploring the potential of this compound and its derivatives in novel applications.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. US5041632A - Process for the preparation of 4,4'-dinitrostilbene-2,2-disulfonic acid - Google Patents [patents.google.com]

- 4. US5808141A - Process for preparing 4,4'-dinitrostilbene-2,2'-disulphonic acid - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. 4,4′-Diamino-2,2′-stilbenedisulfonic acid - Wikipedia [en.wikipedia.org]

- 7. bch.ro [bch.ro]

- 8. sciforum.net [sciforum.net]

Molecular weight and CAS number for Acid Red 97

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties, toxicological data, and experimental protocols related to Acid Red 97. The content is structured to serve as a core resource for professionals in research and development.

Core Data Summary

This compound, a prominent member of the azo dye class, is characterized by the following key identifiers and properties.

| Parameter | Value | Reference |

| CAS Number | 10169-02-5 | [1][2][3][4][5][6] |

| Molecular Formula | C₃₂H₂₀N₄Na₂O₈S₂ | [1][3][4][5] |

| Molecular Weight | 698.63 g/mol | [1][2][3][4] |

| Alternate Names | C.I. This compound, Disodium 4,4′-bis(2-hydroxynaphthalen-1-ylazo)biphenyl-2,6′-disulphonate | [2][3] |

| Physical Appearance | Red to dark red powder |

Toxicological Profile

This compound has been the subject of toxicological studies, primarily focusing on its environmental impact. However, these studies provide valuable insights for broader research applications.

Aquatic Toxicology

A study on the Western clawed frog (Silurana tropicalis) investigated the toxicity and endocrine-disrupting potential of this compound. The research indicated that this compound was not lethal to the embryos at the tested concentrations.

Hematotoxicity

Research on the fish species Catla catla has demonstrated the hematotoxic potential of this compound. Exposure to a sublethal concentration of the dye resulted in significant alterations to hematological parameters. Specifically, a decrease in hemoglobin (Hb) and red blood cell (RBC) count was observed, alongside an increase in the white blood cell (WBC) count. These findings suggest that this compound can induce anemia and stimulate an immune response in fish.

Experimental Protocols

Detailed methodologies from key toxicological studies are provided below to facilitate the replication and extension of this research.

Hematotoxicity Assessment in Catla catla

This protocol outlines the methodology used to evaluate the hematotoxic effects of this compound in fish.

Objective: To determine the effect of a sublethal concentration of this compound on the hematological parameters of Catla catla.

Materials:

-

This compound (CAS 10169-02-5)

-

Catla catla fingerlings

-

Aquaria

-

Water dechlorinator

-

Fish feed

-

Heparinized syringes

-

Microscope slides

-

Hemocytometer

-

Spectrophotometer

-

Reagents for hemoglobin, RBC, and WBC analysis

Procedure:

-

Acclimatization: Acclimatize fish to laboratory conditions for a minimum of two weeks.

-

Exposure: Prepare a sublethal concentration of this compound in the aquarium water. A previously reported study utilized a concentration based on the LC50 value.

-

Blood Sampling: At predetermined time points (e.g., 10, 20, and 30 days), collect blood samples from both control and experimental groups via the caudal vein using heparinized syringes.

-

Hematological Analysis:

-

Hemoglobin (Hb): Determine the hemoglobin concentration using a spectrophotometric method.

-

Red Blood Cell (RBC) Count: Dilute the blood sample with an appropriate RBC diluting fluid and count the cells using a hemocytometer.

-

White Blood Cell (WBC) Count: Dilute the blood sample with a WBC diluting fluid and count the cells using a hemocytometer.

-

-

Data Analysis: Statistically analyze the differences in hematological parameters between the control and experimental groups.

Logical Workflow for Hematotoxicity Study

The following diagram illustrates the logical steps involved in conducting a hematotoxicity study of this compound.

Caption: Workflow for assessing the hematotoxicity of this compound.

This guide serves as a foundational resource for researchers and professionals engaged in the study and application of this compound. The provided data and protocols are intended to support further investigation into its biological effects and potential applications.

References

- 1. CAS 10169-02-5: C.I. This compound | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. This compound|CAS NO.10169-02-5 [chinainterdyes.com]

- 5. Buy this compound | 10169-02-5 [smolecule.com]

- 6. This compound Manufacturers Suppliers in Mumbai Gujarat India [colorantsgroup.com]

An In-depth Technical Guide to the Solubility of Acid Red 97 in Water and Ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Acid Red 97 (C.I. 22890), a widely used azo dye. The following sections detail its solubility in aqueous and ethanolic solutions, present standardized experimental protocols for solubility determination, and offer a visual representation of the experimental workflow. This information is intended to support research, development, and quality control activities where precise knowledge of this dye's solubility is critical.

Quantitative Solubility Data

The solubility of this compound is a key parameter for its application in various fields, including as a leather dye and in the preparation of fluorescent nanoparticles for imaging.[1] A summary of the available quantitative and qualitative solubility data is presented below.

| Solvent | Temperature | Solubility | Observation |

| Water | 20°C | 8.85 g/L | Forms an orange-red solution.[1][2] |

| Ethanol (B145695) | Not Specified | Soluble (quantitative data not available) | Forms an orange solution.[1][2][3] |

It is also noted that this compound is moderately soluble in water, yielding an acidic solution.[1]

Experimental Protocols

To ensure accurate and reproducible solubility measurements, adherence to standardized experimental protocols is essential. The following methodologies are based on internationally recognized guidelines for determining the solubility of chemical substances.

Determination of Water Solubility (Adapted from OECD Guideline 105)

This method, known as the flask method, is suitable for substances with a solubility greater than 10⁻² g/L.

1. Principle: A supersaturated solution of this compound in water is prepared and allowed to equilibrate. The concentration of the dye in the saturated aqueous phase is then determined by a suitable analytical method.

2. Materials and Apparatus:

-

This compound, analytical grade

-

Distilled or deionized water

-

Glass flasks with stoppers

-

Constant temperature bath or shaker (e.g., 20 ± 0.5 °C)

-

Centrifuge

-

UV-Vis Spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

-

Filtration apparatus (optional)

3. Procedure:

- Preparation of a Supersaturated Solution: Add an excess amount of this compound to a glass flask containing a known volume of water. The amount of dye should be sufficient to ensure that undissolved solid remains after equilibration.

- Equilibration: Stopper the flask and place it in a constant temperature bath or shaker set to the desired temperature (e.g., 20°C). Agitate the mixture for a sufficient period to reach equilibrium. A preliminary test can determine the necessary equilibration time (e.g., 24-48 hours).

- Phase Separation: After equilibration, allow the mixture to stand at the test temperature to let the undissolved particles settle. To ensure complete separation of the solid and liquid phases, centrifuge the sample at a suitable speed.

- Sample Analysis:

- Carefully withdraw an aliquot of the clear supernatant.

- Prepare a series of standard solutions of this compound with known concentrations.

- Measure the absorbance of the standard solutions and the sample solution at the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis spectrophotometer.

- Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

- Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve.

- Calculation: The solubility is expressed in g/L.

Determination of Solubility in Ethanol (Adapted from ISO 7579:2009)

This standard specifies two methods for determining the solubility of dyestuffs in organic solvents: a gravimetric method and a photometric method. The photometric method is described here as it is generally more sensitive.

1. Principle: A nearly saturated solution of the dye in the organic solvent is prepared, and the concentration is determined photometrically by measuring its absorbance and comparing it to a standard solution of known concentration.

2. Materials and Apparatus:

-

This compound, analytical grade

-

Ethanol, analytical grade

-

Glass flasks with stoppers

-

Constant temperature bath or shaker

-

UV-Vis Spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

-

Filtration apparatus with solvent-resistant filters

3. Procedure:

- Preparation of a Saturated Solution: Add an excess amount of this compound to a flask containing a known volume of ethanol.

- Equilibration: Stopper the flask and agitate it in a constant temperature bath for a predetermined time until equilibrium is reached.

- Filtration: Filter the solution through a solvent-resistant filter to remove any undissolved particles.

- Sample Analysis:

- Prepare a stock solution of this compound in ethanol with a precisely known concentration.

- From the stock solution, prepare a series of dilutions to create standard solutions of varying concentrations.

- Measure the absorbance of the standard solutions and the filtered sample solution at the λmax of this compound in ethanol.

- Create a calibration curve from the absorbance readings of the standard solutions.

- Determine the concentration of the dye in the sample from the calibration curve.

- Calculation: Express the solubility in g/L.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the experimental determination of dye solubility.

Caption: Generalized workflow for determining dye solubility.

References

An In-depth Technical Guide to the Mechanism of Action of Acid Red 97 as a Dye

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of C.I. Acid Red 97 (CAS 10169-02-5), a significant anionic azo dye. The document elucidates the dye's chemical and physical properties, the principles governing its interaction with proteinaceous and polyamide substrates, and detailed experimental protocols for its application and analysis. Quantitative data is summarized for comparative purposes, and key processes are visualized through diagrams to facilitate a deeper understanding of its function as a coloring agent.

Introduction

This compound is a synthetic organic dye belonging to the double azo class, widely utilized in the textile and leather industries for imparting a vibrant red hue to substrates such as wool, silk, nylon, and paper.[1][2][3] Its efficacy as a dye is primarily attributed to its chemical structure, which facilitates strong interactions with fibers under acidic conditions.[4] Understanding the molecular mechanism of its action is crucial for optimizing dyeing processes, ensuring colorfastness, and assessing its potential biological interactions, a point of interest for drug development professionals exploring molecular probes and staining agents.

Chemical and Physical Properties of this compound

This compound is the disodium (B8443419) salt of 4,4'-bis[(2-hydroxy-1-naphthalenyl)azo]-[1,1'-biphenyl]-2,2'-disulfonic acid.[5] Its key properties are summarized in the table below.

| Property | Value | Reference(s) |

| C.I. Name | This compound | |

| C.I. Number | 22890 | [2][6] |

| CAS Number | 10169-02-5 | [6] |

| Molecular Formula | C₃₂H₂₀N₄Na₂O₈S₂ | [2][5] |

| Molecular Weight | 698.63 g/mol | [2][6] |

| Appearance | Red to dark red powder | [3] |

| Solubility | Soluble in water (orange-red solution), ethanol (B145695) (orange), acetone, and ethylene (B1197577) glycol ethyl ether. | [6][7] |

The molecule possesses two azo chromophores (-N=N-) responsible for its color and two sulfonic acid groups (-SO₃H) that confer water solubility and are critical for its binding mechanism.[8]

Mechanism of Action: Dye-Substrate Interaction

The primary mechanism of action for this compound as a dye involves the formation of strong ionic bonds between the anionic dye molecules and cationic sites on the substrate fibers. This process is highly pH-dependent and is most effective in an acidic dyebath.

Interaction with Protein Fibers (Wool and Silk)

Protein fibers like wool and silk are amphoteric, containing both amino (-NH₂) and carboxyl (-COOH) groups. In an acidic solution, the amino groups are protonated, creating positively charged sites (-NH₃⁺).[9] The negatively charged sulfonate groups (-SO₃⁻) of this compound are then electrostatically attracted to these cationic sites, forming strong ionic bonds.[9]

In addition to ionic bonding, other intermolecular forces contribute to the dye-fiber interaction, including:

-

Van der Waals forces: These weak, short-range forces contribute to the overall affinity of the dye for the fiber.

-

Hydrogen bonding: The hydroxyl (-OH) and azo (-N=N-) groups in the dye molecule can form hydrogen bonds with suitable groups on the fiber surface.

Interaction with Polyamide Fibers (Nylon)

Nylon, a synthetic polyamide, has a chemical structure with amide linkages (-CO-NH-) and terminal amino groups (-NH₂). Similar to protein fibers, in an acidic medium, the terminal amino groups of nylon become protonated, providing cationic sites for the binding of anionic dyes like this compound.[9]

The logical flow of the dye-substrate interaction is depicted in the following diagram:

Caption: Mechanism of this compound binding to protein and polyamide fibers.

Quantitative Data

| Parameter | Rating/Value | Reference(s) |

| Light Fastness | 4 | [4] |

| Washing Fastness (Staining on Cotton) | 4 | [4] |

| Washing Fastness (Staining on Nylon) | 5 | [4] |

| Perspiration Fastness | 4.5 | [9] (General for similar dyes) |

| Purity | 97-98% | [3][10] |

Experimental Protocols

Spectrophotometric Quantification of this compound

This protocol is based on the Beer-Lambert law and utilizes the provided UV-Vis spectrum of this compound.

Objective: To determine the concentration of this compound in an aqueous solution.

Materials:

-

This compound powder

-

Distilled water

-

Volumetric flasks (100 mL and 10 mL)

-

Pipettes

-

Beakers

-

UV-Vis Spectrophotometer

-

Cuvettes

Procedure:

-

Preparation of Stock Solution (100 mg/L):

-

Accurately weigh 10.0 mg of this compound powder.

-

Dissolve the powder in a small amount of distilled water in a beaker.

-

Quantitatively transfer the solution to a 100 mL volumetric flask.

-

Add distilled water to the mark and mix thoroughly.

-

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions with concentrations ranging from 1 to 20 mg/L by diluting the stock solution. For example, to prepare a 10 mg/L solution, pipette 10 mL of the stock solution into a 100 mL volumetric flask and dilute to the mark with distilled water.

-

-

Determination of aλmax:

-

Using a standard solution (e.g., 10 mg/L), scan the absorbance from 400 nm to 700 nm to determine the wavelength of maximum absorbance (λmax). Based on available spectra for similar acid red dyes, the λmax is expected to be around 510 nm.[11]

-

-

Generation of a Calibration Curve:

-

Measure the absorbance of each standard solution at the determined λmax.

-

Plot a graph of absorbance versus concentration.

-

Perform a linear regression to obtain the equation of the line (y = mx + c), where 'm' is the slope, which is related to the molar extinction coefficient.

-

-

Measurement of Unknown Sample:

-

Measure the absorbance of the unknown this compound solution at λmax.

-

Use the calibration curve equation to calculate the concentration of the unknown sample.

-

Dyeing Protocol for Wool with this compound

Objective: To dye wool yarn or fabric with this compound.

Materials:

-

Wool yarn or fabric

-

This compound

-

White vinegar (acetic acid) or citric acid

-

Synthrapol (wetting agent)

-

Stainless steel pot

-

Stirring rod

-

Heat source

-

Measuring cups and spoons

-

Gloves and safety glasses

Procedure:

-

Preparation of Wool:

-

Weigh the dry wool.

-

Pre-wash the wool with a neutral detergent like Synthrapol to remove any impurities.[12]

-

Thoroughly rinse the wool.

-

-

Dye Bath Preparation:

-

Fill the stainless steel pot with enough water to allow the wool to move freely.

-

Dissolve the required amount of this compound powder in a small amount of hot water before adding it to the dye pot. A typical concentration is 1-2% of the weight of the fiber (owf).[13]

-

Add the dissolved dye to the pot and stir well.

-

-

Dyeing Process:

-

Add the wet wool to the dye bath.

-

Slowly heat the dye bath to a simmer (around 85-95°C), stirring gently and frequently.[14]

-

Once the desired temperature is reached, add an acid, such as white vinegar (approximately 25 ml per 100g of wool) or citric acid, to lower the pH of the dyebath.[14] This facilitates the protonation of the amino groups in the wool.

-

Maintain the temperature and continue to stir gently for 30-60 minutes.[12]

-

-

Rinsing and Drying:

-

Allow the dye bath to cool down before removing the wool to avoid thermal shock.

-

Rinse the dyed wool with warm water, then gradually cooler water, until the water runs clear.

-

Gently squeeze out excess water and air dry.

-

The workflow for dyeing wool with this compound is illustrated below:

Caption: General workflow for dyeing wool with this compound.

Dyeing Protocol for Nylon with this compound

The protocol for dyeing nylon is similar to that for wool, with slight modifications.

Procedure:

-

Follow steps 1 and 2 as for wool.

-

Dyeing Process:

-

Rinsing and Drying:

-

Follow the same rinsing and drying procedure as for wool.

-

Colorfastness to Washing Test (AATCC Test Method 61)

Objective: To evaluate the resistance of the color of the dyed fabric to laundering.

Materials:

-

Dyed fabric specimen

-

Multifiber test fabric

-

Stainless steel balls

-

AATCC standard reference detergent

-

Launder-Ometer or similar apparatus

-

Gray Scale for Color Change and Gray Scale for Staining

Procedure:

-

Prepare a composite specimen by sewing the dyed fabric to a multifiber test fabric.

-

Place the composite specimen, stainless steel balls, and a specified amount of detergent solution in a stainless steel container.

-

Agitate the container in a Launder-Ometer at a specified temperature and for a specific duration (e.g., 49°C for 45 minutes for test 2A).[15]

-

After the test, rinse and dry the specimens.

-

Evaluate the color change of the dyed specimen using the Gray Scale for Color Change and the staining of the multifiber test fabric using the Gray Scale for Staining.

Conclusion

This compound functions as an effective dye for proteinaceous and polyamide fibers through a mechanism dominated by ionic interactions in an acidic environment. Its chemical structure, featuring anionic sulfonate groups, allows for strong electrostatic bonding with protonated amino groups on the substrate. The dyeing process is influenced by factors such as pH, temperature, and time, which can be optimized to achieve desired color depth and fastness properties. The provided experimental protocols offer a framework for the quantitative analysis and application of this compound in a laboratory setting, providing valuable insights for researchers in material science, chemistry, and drug development. Further research to determine specific binding constants and explore the dye's potential in biological staining applications would be a valuable extension of the current body of knowledge.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Direct Analysis of Textile Fabrics and Dyes Using IR Matrix-Assisted Laser Desorption Electrospray Ionization (MALDESI) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 6. ijeat.org [ijeat.org]

- 7. PhotochemCAD | Acid Red 1 [photochemcad.com]

- 8. banglajol.info [banglajol.info]

- 9. iphasebiosci.com [iphasebiosci.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. sites.krieger.jhu.edu [sites.krieger.jhu.edu]

- 15. researchgate.net [researchgate.net]

Spectrophotometric Analysis and UV-Vis Spectrum of Acid Red 97: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the spectrophotometric analysis of Acid Red 97, a synthetic azo dye. It details the principles of UV-Visible spectroscopy as applied to this compound, outlines experimental protocols for quantitative analysis, and presents key spectral data. This document is intended to serve as a comprehensive resource for researchers and professionals requiring accurate and reproducible methods for the detection and quantification of this compound in various matrices.

Introduction

This compound (C.I. 22890) is a water-soluble anionic dye belonging to the azo class of compounds.[1] Its chemical structure, characterized by the presence of azo bonds (-N=N-) and sulfonic acid groups, is responsible for its vibrant red color and its affinity for proteinaceous substrates such as wool, silk, and leather.[2][3] The extended chromophore system within the molecule allows for strong absorption of light in the visible region, making UV-Visible spectrophotometry an ideal technique for its quantitative analysis.[4]

Accurate determination of this compound concentration is critical in various fields, including textile manufacturing for quality control, environmental monitoring of wastewater, and in toxicological studies due to the potential health concerns associated with azo dyes.[5] This guide will focus on the application of UV-Vis spectrophotometry for this purpose.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 10169-02-5 | [2] |

| Molecular Formula | C₃₂H₂₀N₄Na₂O₈S₂ | [2] |

| Molecular Weight | 698.63 g/mol | [2] |

| Appearance | Red to dark red powder | |

| Solubility | Soluble in water (orange-red solution), ethanol (B145695) (orange solution), acetone, and glycol ether. | [2] |

Principles of UV-Vis Spectrophotometry for this compound Analysis

UV-Visible spectrophotometry is an analytical technique that measures the absorption of ultraviolet and visible light by a substance in solution. For a quantitative analysis of this compound, the Beer-Lambert Law is fundamental. The law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light beam through the solution.

The mathematical representation of the Beer-Lambert Law is:

A = εbc

Where:

-

A is the absorbance (unitless)

-

ε (epsilon) is the molar absorptivity coefficient (in L mol⁻¹ cm⁻¹), a constant that is characteristic of the substance at a specific wavelength.[6]

-

b is the path length of the cuvette (typically 1 cm)

-

c is the concentration of the substance (in mol L⁻¹)

By measuring the absorbance of an this compound solution at its wavelength of maximum absorbance (λmax), and with a known molar absorptivity, the concentration of the dye can be accurately determined.

Experimental Protocol for Spectrophotometric Analysis

The following section outlines a detailed methodology for the quantitative analysis of this compound using a UV-Vis spectrophotometer.

Instrumentation and Materials

-

UV-Visible Spectrophotometer (capable of scanning in the 200-800 nm range)

-

Quartz or glass cuvettes (1 cm path length)

-

Analytical balance

-

Volumetric flasks (various sizes)

-

Pipettes

-

This compound (analytical standard)

-

Solvent (e.g., deionized water)

Preparation of Standard Solutions

-

Stock Solution Preparation: Accurately weigh a known mass of this compound and dissolve it in a specific volume of deionized water in a volumetric flask to prepare a stock solution of known concentration.

-

Serial Dilutions: Prepare a series of standard solutions of decreasing concentrations by performing serial dilutions of the stock solution. This is crucial for constructing a calibration curve.

Determination of Wavelength of Maximum Absorbance (λmax)

-

Take one of the standard solutions of this compound.

-

Scan the absorbance of the solution over a wavelength range (e.g., 400-700 nm) using the spectrophotometer.

-

The wavelength at which the highest absorbance is recorded is the λmax. For this compound in an aqueous solution, the λmax is reported to be approximately 501 nm .

Construction of a Calibration Curve

-

Set the spectrophotometer to the determined λmax (501 nm).

-

Use the solvent (deionized water) as a blank to zero the instrument.

-

Measure the absorbance of each of the prepared standard solutions.

-

Plot a graph of absorbance (on the y-axis) versus the corresponding concentration (on the x-axis).

-

The resulting plot should be a straight line passing through the origin, in accordance with the Beer-Lambert Law. A linear regression analysis can be used to determine the equation of the line (y = mx + c, where c should be close to zero) and the coefficient of determination (R²), which should be close to 1 for a good linear fit.

Analysis of an Unknown Sample

-

Measure the absorbance of the unknown sample solution at the λmax.

-

Using the equation of the line from the calibration curve, the concentration of this compound in the unknown sample can be calculated.

Quantitative Data

The following table summarizes the key quantitative data for the spectrophotometric analysis of this compound.

| Parameter | Value | Notes |

| Wavelength of Maximum Absorbance (λmax) | ~ 501 nm | In aqueous solution. |

| Molar Absorptivity (ε) | To be determined experimentally | The slope of the Beer-Lambert law plot (Absorbance vs. Concentration in mol/L) for a 1 cm path length will yield the molar absorptivity. |

| Linear Dynamic Range | To be determined experimentally | The concentration range over which the Beer-Lambert law is obeyed. |

Experimental Workflow Diagram

The logical flow of the spectrophotometric analysis of this compound is depicted in the following diagram.

Caption: Workflow for the quantitative analysis of this compound using UV-Vis spectrophotometry.

Conclusion

This technical guide has provided a comprehensive framework for the spectrophotometric analysis of this compound. By following the detailed experimental protocols, researchers can achieve accurate and reliable quantification of this dye. The principles and methodologies described herein are fundamental for applications in quality control, environmental science, and various research and development settings. It is recommended that for specific applications, method validation be performed to ensure accuracy and precision within the desired analytical range.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. bellevuecollege.edu [bellevuecollege.edu]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. Degradation of this compound dye in aqueous medium using wet oxidation and electro-Fenton techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physical and Chemical Properties of C.I. 22890 (Acid Red 97)

This technical guide provides a comprehensive overview of the core physical and chemical properties of the disazo dye C.I. 22890, also known as Acid Red 97. The information is intended for researchers, scientists, and professionals in the field of drug development and other related industries where this compound may be of interest.

Introduction

C.I. 22890, or this compound, is a red anionic disazo dye.[1] Its chemical structure features two azo groups (-N=N-) which are responsible for its characteristic color.[2][3] Due to its solubility in water and ability to bind to substrates such as leather, wool, and polyamide fibers, it has been primarily used in the textile and leather industries.[1][4] This guide details its fundamental physical and chemical characteristics, methods of synthesis, and standardized protocols for property determination.

Physical Properties

This compound is a red to dark red powder.[5][6] The quantitative physical properties are summarized in the table below.

| Property | Value | Experimental Protocol |

| Molecular Weight | 698.63 g/mol | Mass Spectrometry |

| Melting Point | > 300 °C (> 572 °F) | Capillary Melting Point Method |

| Water Solubility | 8.85 g/L at 20°C | Flask Method (OECD 105) |

| Appearance | Red to dark red powder | Visual Inspection |

Chemical Properties

The chemical properties of C.I. 22890 are dictated by its disazo structure and the presence of sulfonic acid groups. These properties are crucial for its application as a dye. A summary of its key chemical characteristics is provided below.

| Property | Description | Experimental Protocol |

| Color in Aqueous Solution | Orange-red | Visual Inspection |

| Reaction with Strong Acid (Conc. HCl) | Forms a reddish-brown precipitate | Acidification of aqueous solution |

| Reaction with Strong Base (Conc. NaOH) | Solution turns reddish-orange to brown | Basification of aqueous solution |

| Reaction with Conc. Sulfuric Acid | Dissolves to form a reddish-purple solution, which turns dark pink upon dilution | Dissolution in concentrated sulfuric acid |

| Reaction with Conc. Nitric Acid | Dissolves to form a dark blue-red solution, which then turns orange | Dissolution in concentrated nitric acid |

| Lightfastness | Good (ISO rating: 4) | ISO 105-B02 |

| Wash Fastness (Soaping) | Moderate (ISO rating: 3 for fading, 4 for staining) | ISO 105-C06 |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of C.I. 22890 are outlined below.

Synthesis of C.I. This compound (22890)

The synthesis of C.I. 22890 involves a two-step process: the diazotization of an aromatic diamine followed by an azo coupling reaction.[1]

Step 1: Diazotization of 2,2′-Disulfo-4,4′-diaminobiphenyl

-

An aqueous solution of 2,2′-Disulfo-4,4′-diaminobiphenyl is prepared.

-

The solution is acidified with hydrochloric acid.

-

The mixture is cooled to 0-5 °C in an ice bath.

-

A solution of sodium nitrite (B80452) is added dropwise while maintaining the low temperature to form the tetra-azonium salt.

Step 2: Azo Coupling with Naphthalen-2-ol

-

Naphthalen-2-ol (2 moles) is dissolved in an aqueous alkaline solution (e.g., sodium hydroxide).

-

The solution is cooled to 0-5 °C.

-

The cold tetra-azonium salt solution from Step 1 is slowly added to the Naphthalen-2-ol solution with constant stirring.

-

The coupling reaction occurs, leading to the precipitation of C.I. This compound.

-

The resulting dye is isolated by filtration, washed, and dried.

References

Stability and Storage of Acid Red 97 Powder: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for Acid Red 97 powder, a synthetic azo dye. The information is compiled from technical datasheets, safety data sheets, and general chemical stability testing protocols. This document is intended to guide researchers and professionals in handling, storing, and assessing the stability of this compound powder to ensure its quality and integrity for research and development purposes.

Summary of Physicochemical Properties and Stability

This compound is a red to dark red powder. It is chemically stable under normal ambient temperatures and pressures.[1] Key stability-related parameters and recommendations are summarized below.

| Parameter | Value / Recommendation | Source(s) |

| Chemical Stability | Stable under normal temperatures and pressures. | [1] |

| Recommended Storage Temperature | Store in a cool, dry place. | [1][2] |

| Recommended Relative Humidity | Store in a dry place. A moisture content of ≤5% is specified in some technical datasheets. | |

| Light Sensitivity | Preserve in light-resistant containers. | [1] |

| Incompatible Materials | Strong oxidizing agents, strong reducing agents. | [1] |

| Conditions to Avoid | Incompatible materials, excess heat, strong oxidants, dust generation. | [1] |

| Hazardous Decomposition Products | Upon heating to decomposition, may emit toxic fumes and gases, including nitrogen oxides. | [2] |

| Melting Point | >300°C | [2] |

Recommended Storage and Handling

To maintain the integrity and stability of this compound powder, the following storage and handling procedures are recommended:

-

Containers: Store in tightly closed, light-resistant containers to prevent moisture absorption and photodegradation.[1]

-

Environment: The storage area should be cool, dry, and well-ventilated.[1][2]

-

Avoid Contamination: Keep away from incompatible materials such as strong oxidizing and reducing agents.[1]

-

Handling: Minimize dust generation during handling.[1] Use appropriate personal protective equipment, including gloves and safety goggles.

Potential Degradation Pathways

While specific solid-state degradation pathways for this compound are not extensively documented in publicly available literature, studies on the degradation of this compound in aqueous solutions and the general behavior of azo dyes provide insights into potential degradation mechanisms.

The primary point of degradation for azo dyes is often the azo bond (-N=N-). Cleavage of this bond can lead to the formation of various aromatic amines.[3] Studies on the degradation of this compound in aqueous solutions using advanced oxidation processes have identified several degradation products, including 1,2-naphthalenediol, 1,1'-biphenyl-4-amino-4-ol, and various carboxylic acids and benzoic acid derivatives.[4] It is plausible that similar bond cleavages could occur in the solid state over time, accelerated by factors such as heat, light, and moisture.

Caption: Logical relationship between storage conditions and the stability of this compound powder.

Experimental Protocols for Stability Assessment

To comprehensively evaluate the stability of this compound powder, a series of experimental studies should be conducted. The following protocols are based on general guidelines for chemical stability testing and can be adapted for this compound.

Thermal Stability Analysis (Thermogravimetric Analysis - TGA)

Objective: To determine the thermal decomposition profile of this compound powder.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound powder into a TGA sample pan (e.g., alumina (B75360) or platinum).

-

Instrument Setup: Place the sample in the TGA instrument. Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidation.

-

Thermal Program: Heat the sample from ambient temperature (e.g., 25°C) to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve will show the onset temperature of decomposition and the temperature at which the maximum rate of mass loss occurs (from the derivative of the TGA curve, DTG).

Photostability Testing

Objective: To assess the impact of light exposure on the stability of this compound powder. This protocol is adapted from ICH Q1B guidelines.

Methodology:

-

Sample Preparation: Spread a thin, uniform layer of this compound powder in a chemically inert and transparent container (e.g., a petri dish). Prepare a "dark control" sample by wrapping an identical sample container completely in aluminum foil.

-

Light Exposure: Place both the test and dark control samples in a photostability chamber. Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Sample Analysis: After the exposure period, visually inspect both samples for any changes in color or appearance. Perform quantitative analysis (e.g., using a stability-indicating HPLC method) to determine the potency of this compound and to detect and quantify any degradation products in both the exposed and dark control samples.

-

Data Evaluation: Compare the results from the exposed sample to those of the dark control to differentiate between light-induced and thermally-induced degradation.

Hygroscopicity Testing

Objective: To determine the tendency of this compound powder to absorb moisture from the air.

Methodology:

-

Sample Preparation: Accurately weigh a sample of this compound powder into a pre-weighed container.

-

Humidity Exposure: Place the open container in a controlled humidity chamber (e.g., at 25°C and 80% relative humidity) for a specified period (e.g., 24 hours or until equilibrium is reached).

-

Weight Measurement: After the exposure period, re-weigh the sample.

-

Calculation: Calculate the percentage of weight gain to determine the amount of moisture absorbed.

-

Classification: The hygroscopicity can be classified based on the percentage of weight gain. For example, according to the European Pharmacopoeia, a weight gain of 0.2% to less than 2% is classified as slightly hygroscopic, while a gain of 2% to less than 15% is classified as hygroscopic.

Caption: Workflow for conducting key stability tests on this compound powder.

Conclusion

This compound powder is a chemically stable compound under recommended storage conditions. To ensure its long-term stability and prevent degradation, it is crucial to store it in cool, dry, and dark conditions in tightly sealed containers, away from incompatible substances. The provided experimental protocols offer a framework for researchers to conduct a thorough stability assessment of this compound powder to determine its shelf-life and degradation profile under specific conditions relevant to their applications.

References

An In-depth Technical Guide to the Safe Handling of Acid Red 97 in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and handling procedures for Acid Red 97 (CAS No. 10169-02-5), a synthetic azo dye. Adherence to these guidelines is crucial to ensure a safe laboratory environment and minimize the risk of exposure.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[1] The substance is a red powder with no distinct odor.[2]

GHS Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Potential Health Effects:

-

Eye Contact: Can cause irritation, inflammation, redness, and pain.[1][2]

-

Skin Contact: May lead to irritation, and prolonged or repeated contact can cause inflammation, itching, scaling, or blistering.[1][2]

-

Inhalation: May irritate the respiratory tract.[2]

-

Ingestion: Considered harmful if swallowed and may cause gastrointestinal irritation with symptoms such as nausea, vomiting, and diarrhea.[2]

Quantitative Toxicity and Exposure Data

The following table summarizes the available quantitative data regarding the toxicity of this compound. It is important to note that comprehensive toxicological data is not fully available for this compound.

| Data Point | Value | Reference |

| CAS Number | 10169-02-5 | [2] |

| Molecular Formula | C32H20N4Na2O8S2 | [3] |

| Molecular Weight | 698.63 g/mol | [2] |

| LD50/LC50 | Not available/Unlisted | [2] |

| OSHA PEL | Not available | [1] |

| NIOSH REL | Not available | [1] |

| ACGIH TLV | Not available | [1] |

| Mutagenicity | Mutagenicity data has been reported. A study on Salmonella typhimurium showed mutation at a dose of 125 µ g/plate . | [2][4] |

| Carcinogenicity | Not listed by ACGIH, IARC, NIOSH, NTP, or OSHA. | [2] |

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound.

-

Eye and Face Protection: Wear chemical safety goggles or glasses with side shields that conform to EU EN166 or OSHA 29 CFR 1910.133 standards. A face shield may be necessary in situations with a higher risk of splashing.[1][3]

-

Skin Protection:

-

Respiratory Protection: Work in a well-ventilated area, preferably in a chemical fume hood.[2] If engineering controls are insufficient or if dust is generated, an approved respirator should be worn.[2][5]

Laboratory Handling and Storage Protocols

Handling:

-

Always handle this compound within a chemical fume hood to minimize inhalation exposure.[2]

-

Avoid generating dust.[2]

-